molecular formula C28H21N3O3S B5122444 3-benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one

3-benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one

Cat. No.: B5122444
M. Wt: 479.6 g/mol
InChI Key: PCUFSHHOBCRZTP-UHFFFAOYSA-N
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Description

3-Benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the core chromen-2-one structure. The process may include:

  • Condensation Reaction: : The initial step often involves the condensation of appropriate precursors, such as benzylamine and chromen-2-one derivatives, under acidic or basic conditions.

  • Formation of Pyrazole Ring:

  • Thiazolidinone Formation: : The final step involves the cyclization of thiazolidinone derivatives under specific conditions, often requiring a catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of cost-effective and efficient methods. This might involve:

  • Continuous Flow Chemistry: : Utilizing continuous flow reactors to enhance reaction efficiency and control.

  • Catalyst Optimization: : Employing optimized catalysts to increase yield and reduce by-products.

  • Purification Techniques: : Implementing advanced purification techniques, such as column chromatography or crystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) are typical reducing agents.

  • Substitution: : Nucleophiles such as amines, alcohols, or halides, along with suitable solvents and temperatures, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with enhanced biological activities. In biology, it serves as a tool for studying enzyme inhibition and receptor binding, contributing to the understanding of molecular interactions.

Medicine

The compound has shown promise in medicinal research, particularly in the development of anticancer and anti-inflammatory drugs. Its ability to modulate biological pathways makes it a potential candidate for therapeutic applications.

Industry

In the pharmaceutical industry, 3-Benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one is used in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives are explored for their potential use in drug formulations.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. It may inhibit enzymes or bind to receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the derivative and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Coumarin Derivatives: : Similar compounds include various coumarin derivatives, which are known for their biological activities.

  • Thiazolidinone Derivatives: : Other thiazolidinone derivatives share structural similarities and exhibit comparable properties.

Uniqueness

3-Benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one stands out due to its unique combination of chromen-2-one and pyrazole moieties, which contribute to its distinct biological activities. This combination enhances its potential as a therapeutic agent compared to other similar compounds.

Properties

IUPAC Name

3-benzyl-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O3S/c32-25-18-35-27(30(25)16-19-9-3-1-4-10-19)23-17-31(21-12-5-2-6-13-21)29-26(23)22-15-20-11-7-8-14-24(20)34-28(22)33/h1-15,17,27H,16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUFSHHOBCRZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CN(N=C2C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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